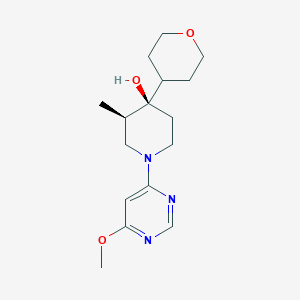
1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine, also known as TM-BP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine is not fully understood, but it is believed to act as a partial agonist at dopamine and serotonin receptors. This means that it can activate these receptors to some extent, but not as strongly as a full agonist such as cocaine or amphetamine. 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine may also affect other neurotransmitter systems in the brain, such as the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects:
1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine has been found to have various biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and behavior. In animal studies, 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine has been shown to increase dopamine and serotonin release in certain brain regions, and to enhance synaptic plasticity in the prefrontal cortex. It has also been found to reduce anxiety-like behavior in rodents.
实验室实验的优点和局限性
One advantage of using 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine in lab experiments is its selectivity for dopamine and serotonin receptors, which allows for more targeted manipulation of these systems compared to other drugs such as amphetamine or cocaine. However, 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine has not been extensively studied in humans, and its long-term effects on the brain and behavior are not well understood. Additionally, the synthesis method for 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine is complex and may be difficult for some labs to replicate.
未来方向
There are several potential future directions for research on 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine. One area of interest is its potential use in treating neurological disorders such as depression, anxiety, and addiction. Another area of research could focus on the long-term effects of 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine on the brain and behavior, particularly in humans. Additionally, further studies could investigate the effects of 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine on other neurotransmitter systems in the brain, and its potential interactions with other drugs or therapies.
合成方法
The synthesis method for 1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine involves the reaction of 1,4'-bipiperidine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained through a series of purification steps such as column chromatography.
科学研究应用
1'-(2,3,4-trimethoxybenzyl)-1,4'-bipiperidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have affinity for various receptors in the brain, including dopamine, serotonin, and norepinephrine receptors. This makes it a potential tool for studying the role of these receptors in various neurological disorders such as depression, anxiety, and addiction.
属性
IUPAC Name |
4-piperidin-1-yl-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-23-18-8-7-16(19(24-2)20(18)25-3)15-21-13-9-17(10-14-21)22-11-5-4-6-12-22/h7-8,17H,4-6,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGNTTDJXHQRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCC(CC2)N3CCCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5411544 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5689162.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5689171.png)
![3-methyl-1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5689176.png)


![4-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B5689194.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5689197.png)
![{3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5689205.png)
![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5689219.png)
![N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide](/img/structure/B5689226.png)